Pukateine, (+/-)-
Description
Structure
3D Structure
Properties
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXUUHNYQWZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22150-86-3 | |
| Record name | Pukateine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PUKATEINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V36S7J6BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pukateine involves several steps, starting from simpler organic compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Pukateine .
Industrial Production Methods: Industrial production of Pukateine is less common due to its natural abundance in certain plants. extraction methods from the bark of Laurelia novae-zelandiae involve solvent extraction followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Oxidation and Antioxidant Mechanisms
Pukateine demonstrates potent antioxidant activity due to its phenolic structure, which facilitates hydrogen atom donation to neutralize reactive oxygen species (ROS). Key findings include:
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IC₅₀ for ROS Scavenging : ~15 μM in in vitro assays, comparable to established antioxidants like ascorbic acid .
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Mechanism : The hydroxyl group at the 11-position undergoes oxidation, forming stable radical intermediates that disrupt oxidative chain reactions .
Data Table 1: Antioxidant Activity of Pukateine
| Assay System | IC₅₀ (μM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15.2 | |
| Superoxide Anion Inhibition | 18.7 |
Reduction in Biological Contexts
In dopaminergic systems, pukateine interacts with mitochondrial enzymes and neurotransmitter uptake:
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Dopamine Uptake Inhibition : IC₅₀ of 46 μM in synaptosomal preparations, suggesting competitive binding to dopamine transporters .
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Monoamine Oxidase (MAO) Effects : No significant inhibition at ≤100 μM, ruling out MAO-mediated metabolism .
Reactivity in Pharmacological Pathways
Pukateine’s aporphine skeleton enables interactions with CNS receptors:
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Dopamine Receptor Binding :
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Behavioral Effects : Contralateral circling in 6-OHDA-lesioned rats at 8 mg/kg, confirming dopaminergic agonism .
Data Table 2: Receptor Binding Affinities
| Receptor Type | IC₅₀ (μM) | Ligand Used |
|---|---|---|
| D1 | 0.4 | [³H]-SCH 23390 |
| D2 | 0.6 | [³H]-raclopride |
Structural Influence on Reactivity
The methylenedioxy group and hydroxyl substitution pattern dictate its stability and interaction specificity:
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Electrophilic Substitution : Predicted at the 1- and 2-positions of the aromatic ring, though experimental evidence is limited.
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pH-Dependent Solubility : Enhanced water solubility under acidic conditions due to protonation of the tertiary amine .
Comparative Reactivity
Unlike morphine, pukateine lacks opioid receptor affinity but shares redox-modulating properties with other phenolic alkaloids (e.g., nuciferine). Its uniqueness lies in dual dopaminergic and antioxidant effects without significant MAO inhibition .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Pukateine is classified as an aporphine alkaloid with a unique structure that allows it to interact with various biological systems. Its mechanism of action primarily involves dopaminergic activity, where it acts as an agonist at dopamine receptors. Studies have shown that Pukateine can enhance dopamine neurotransmission while exhibiting antioxidant properties, which may protect against oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .
Pharmacological Research
Pukateine has been investigated for its potential therapeutic applications in treating neurodegenerative disorders. Its dual action as a dopaminergic agonist and antioxidant makes it a promising candidate for the development of new treatments for conditions like Parkinson's disease. In vivo studies have demonstrated that Pukateine can significantly increase extracellular dopamine levels in the brain, suggesting its potential role in restoring dopaminergic function .
Analgesic Properties
The compound exhibits notable analgesic effects, comparable to morphine but with fewer side effects. It has been utilized as a lead compound for designing new analgesic agents, aiming to develop medications that provide pain relief without the addictive properties associated with traditional opioids .
Insecticidal Activity
Beyond its neurological applications, Pukateine has been explored for its insecticidal properties. Research indicates that it possesses significant toxicity against various pests, including Drosophila melanogaster larvae. A study reported that Pukateine reduced larval weight gain by approximately 43% compared to control groups, demonstrating its potential utility in agricultural pest management.
Table 1: Pharmacological Effects of Pukateine
Table 2: Effects of Pukateine on Insect Larvae Development
| Treatment | Weight Gain (%) | Length Gain (%) |
|---|---|---|
| Control | 100 | 100 |
| Pukateine | 43 | 8 |
Case Studies and Clinical Implications
A significant body of research supports the clinical implications of Pukateine in treating neurodegenerative diseases. For example, a study conducted on rat models demonstrated that administration of Pukateine led to improved behavioral outcomes associated with dopaminergic activity, indicating its potential as a therapeutic agent for Parkinson's disease . Additionally, the compound's antioxidant properties may offer protective effects against neuronal damage caused by oxidative stress.
Furthermore, investigations into its insecticidal properties have revealed promising results in managing agricultural pests without relying on synthetic pesticides, which could lead to more sustainable farming practices.
Mechanism of Action
Pukateine exerts its effects primarily through the central nervous system. It acts similarly to morphine, causing both depression and excitation of the central nervous system. The compound depresses the respiratory center and affects the conductivity of nerves and muscle tissues . The molecular targets include opioid receptors, which mediate its analgesic effects .
Comparison with Similar Compounds
Pukateine shares functional and structural similarities with several alkaloids and phenolic compounds. Below is a detailed comparison:
Functional Analogs: Analgesic and Receptor Activity
Structural Analogs: Benzylisoquinoline Alkaloids
Antioxidant and Antimicrobial Analogs
Key Research Findings
- Insecticidal Activity: Pukateine exhibits dose-dependent toxicity against Cydia pomonella (LD50 = 33.2 µg/mL at 24 hours) and Drosophila melanogaster (LD50 = 70.9 µg/mL), outperforming coclaurine but less potent than boldine . Docking studies reveal its binding to insect octopamine receptors (−5.33 kcal/mol), though weaker than boldine due to unfavorable interactions with TRP 251 .
- Antioxidant Capacity: Pukateine’s iron-chelation ability and radical scavenging are comparable to apomorphine but less pronounced than caffeic acid derivatives .
- Pharmacological Contradictions : While some studies claim pukateine lacks morphine-like after-effects , others report worse post-analgesic outcomes, possibly due to dopamine receptor overstimulation .
Data Tables
Table 1. Insecticidal Activity of Benzylisoquinoline Alkaloids
| Compound | LD50 (µg/mL, 24 h) | Target Insect | Binding Energy (kcal/mol) |
|---|---|---|---|
| Pukateine | 70.9 | D. melanogaster | −5.33 |
| Boldine | 70.8 | D. melanogaster | −5.40 |
| Laurolitsine | 94.5 | D. melanogaster | −4.90 |
| Coclaurine | 78.2 | D. melanogaster | −4.20 |
Table 2. Receptor Affinity and Selectivity
| Compound | D2 Receptor Agonism | α1-Adrenoceptor Antagonism | Octopamine Receptor Binding (kcal/mol) |
|---|---|---|---|
| Pukateine | Yes | Yes | −5.33 |
| Boldine | No | No | −5.40 |
| Anonaine | No | Yes | N/A |
Biological Activity
Pukateine, a natural product classified as an aporphine alkaloid, has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and insecticidal properties. This article explores the compound's biological activity based on various studies, highlighting its dopaminergic effects, antioxidant properties, and potential applications in pest control.
Chemical Structure and Properties
Pukateine is chemically known as (R)-11-hydroxy-1,2-methylenedioxyaporphine. Its molecular structure contributes to its interaction with biological systems, particularly in the central nervous system.
Dopaminergic Activity
Pukateine exhibits significant dopaminergic activity, making it a candidate for therapeutic strategies in neurodegenerative diseases such as Parkinson's disease. Key findings from research include:
- Receptor Binding : Pukateine has been shown to bind to dopamine receptors D1 and D2 with IC50 values of 0.4 µM and 0.6 µM, respectively . This indicates a strong affinity for these receptors, which are crucial in modulating dopaminergic signaling.
- Dopamine Uptake Inhibition : In synaptosomal preparations, pukateine inhibited dopamine uptake with an IC50 of approximately 46 µM . This suggests that it may enhance extracellular dopamine levels by preventing its reuptake.
- Behavioral Effects : In animal models, administration of pukateine (8 mg/kg) resulted in significant contralateral circling behavior in 6-hydroxydopamine unilaterally denervated rats, a behavior associated with dopaminergic agonist activity .
- Microdialysis Studies : When delivered through a microdialysis probe into the striatum, pukateine significantly increased extracellular dopamine levels . This dual action—enhancing dopamine release while acting as an agonist—positions it as a potential lead compound for developing new treatments for Parkinson's disease.
Antioxidant Properties
Pukateine also exhibits notable antioxidant activity:
- Lipid Peroxidation Inhibition : Research indicates that pukateine potently inhibits lipid peroxidation in rat brain membranes with an IC50 of about 15 µM . This property is crucial for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative conditions.
- Monoamine Oxidase Activity : Importantly, pukateine does not inhibit monoamine oxidase (MAO) activities at concentrations up to 100 µM . This characteristic could be beneficial as MAO inhibitors can lead to increased side effects in therapeutic applications.
Insecticidal Activity
Recent studies have explored the insecticidal properties of pukateine against various pests:
- Toxicity Assessment : Pukateine demonstrated significant larvicidal activity against Drosophila melanogaster larvae. At a concentration of 50 µg/mL, it caused approximately 70% mortality after 24 hours . The LD50 values were determined to be around 70.9 µg/mL after the same duration.
- Comparative Efficacy : When compared to other alkaloids such as boldine and coclaurine, pukateine exhibited competitive toxicity levels, indicating its potential use as a natural insecticide .
Summary of Findings
The following table summarizes key findings regarding the biological activity of pukateine:
| Activity Type | Measurement | Result |
|---|---|---|
| Dopamine D1 Binding | IC50 | 0.4 µM |
| Dopamine D2 Binding | IC50 | 0.6 µM |
| Dopamine Uptake Inhibition | IC50 | 46 µM |
| Lipid Peroxidation Inhibition | IC50 | 15 µM |
| Larvicidal Activity | LD50 (24h) | 70.9 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
